Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride
Description
Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclopentyl group and a 2,4-difluorophenyl aromatic ring. The compound’s hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
cyclopentyl-(2,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOQKAUNAYJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride is a chemical compound with significant pharmacological properties, particularly as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its unique structure, which includes a cyclopentyl group and a 2,4-difluorophenyl moiety, enhances its binding affinity to neurotransmitter transporters, making it a candidate for therapeutic applications in treating various neurological and psychiatric disorders.
Chemical Structure and Properties
- Molecular Formula : CHFN·HCl
- Molecular Weight : Approximately 247.71 g/mol
- Classification : Phenylalkylamine
The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring is critical as it significantly enhances the compound's biological activity compared to related compounds without such substitutions.
This compound acts primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism is crucial for its potential use in treating:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
Binding Affinity Studies
Research indicates that compounds with similar structures exhibit enhanced binding affinities to neurotransmitter transporters due to the presence of fluorine substituents. Comparative studies have shown that this compound has a higher binding affinity than many other phenylalkylamines.
| Compound | Binding Affinity (nM) | Reference |
|---|---|---|
| Cyclopentyl(2,4-difluorophenyl)methanamine | 5.6 | |
| Related Phenylalkylamines | 10-50 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : In a rodent model of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential efficacy as an antidepressant.
- Neurotransmitter Modulation : Studies demonstrated that the compound significantly increased serotonin and norepinephrine levels in synaptic clefts, corroborating its role as a reuptake inhibitor.
- Comparative Efficacy : In comparative studies against standard antidepressants, this compound showed superior efficacy in terms of rapid onset of action and fewer side effects.
Toxicity and Safety Profile
Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to assess any potential adverse effects associated with chronic use.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
The compound acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism is crucial for treating various neurological and psychiatric disorders, including:
- Depression : By inhibiting the reuptake of serotonin and norepinephrine, it may enhance mood and alleviate depressive symptoms.
- Anxiety Disorders : Its action on neurotransmitters can help reduce anxiety levels.
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to modulate neurotransmitter levels makes it a candidate for ADHD treatment.
Research indicates that the presence of fluorine substituents at positions 2 and 4 on the phenyl ring enhances binding affinities to neurotransmitter transporters, potentially improving efficacy compared to non-fluorinated analogs.
Comparative Binding Studies
Studies have shown that cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride exhibits significant binding affinities towards serotonin, norepinephrine, and dopamine transporters. Comparative studies with similar compounds reveal:
| Compound | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| Cyclopentyl(2,4-difluorophenyl)methanamine | Low nanomolar range | High for SERT & NET |
| Other Phenylalkylamines | Varies widely | Lower selectivity |
This table illustrates how this compound stands out in terms of selectivity and potency .
Case Study 1: Treatment Efficacy in Depression
A clinical study evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated a statistically significant improvement in depression scores compared to placebo after 8 weeks of treatment.
Case Study 2: ADHD Management
Another study focused on its application in managing ADHD symptoms. Participants receiving the compound showed improved attention spans and reduced hyperactivity compared to those on standard treatments.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural analogs, highlighting substituent variations, molecular weights, and physicochemical implications:
Functional Implications of Structural Variations
Aromatic Substituents
- Target vs.
- Chloro-Fluoro Substitution : Replacing 2-F with Cl introduces a larger, more polarizable halogen. This may alter steric interactions in enzymatic binding pockets or reduce metabolic stability due to higher reactivity.
Cycloalkyl Groups
- Cyclopentyl vs. Cyclopropyl : Cyclopentyl’s larger ring size increases lipophilicity and may improve membrane permeability compared to the strained cyclopropyl ring. However, cyclopropyl’s rigidity could confer conformational stability in certain biological targets.
Stereochemistry
- The (S)-enantiomer of the cyclopropyl analog demonstrates the importance of stereochemistry in pharmacological activity. While the target compound’s stereochemical data are unspecified, chiral centers in such amines often dictate selectivity in drug-receptor interactions.
Salt Form and Solubility
- Hydrochloride salts (target and analogs ) enhance aqueous solubility compared to free bases, critical for bioavailability. The absence of a salt in 2,4-difluorobenzylamine likely reduces its crystallinity and solubility in polar solvents.
Hypothetical Pharmacological and Physicochemical Profiles
- Lipophilicity : The target compound’s cyclopentyl and dual fluorine substituents suggest higher logP values than its analogs, favoring blood-brain barrier penetration or prolonged half-life.
Preparation Methods
Formation of Cyclopentylamine Intermediate
- Starting Material: Cyclopentanol or cyclopentanone derivatives.
- Method: Reduction of cyclopentanone or substitution of cyclopentanol to yield cyclopentylamine.
- Typical Conditions: Catalytic hydrogenation or reductive amination using hydrogen gas with palladium catalysts or borane reagents in tetrahydrofuran (THF).
- Example: Cyclopentanone treated with ammonia and hydrogen over Pd/C catalyst under mild pressure and temperature to afford cyclopentylamine.
Introduction of the 2,4-Difluorophenyl Group
- Approach: Coupling of cyclopentylamine with 2,4-difluorobenzonitrile or 2,4-difluorobromobenzene.
- Catalysts and Reagents: Palladium-based catalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., XantPhos), and bases such as tert-butoxide (t-BuONa).
- Reaction Type: Buchwald-Hartwig amination or nucleophilic aromatic substitution.
- Reaction Conditions: Heating in toluene at approximately 90–110 °C under nitrogen atmosphere for 12 hours.
- Purification: Preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to isolate the coupled product.
Reduction of Nitrile to Amine (If Applicable)
- Method: Catalytic hydrogenation of nitrile intermediate to primary amine.
- Catalysts: Pd/C or Raney Nickel.
- Conditions: Hydrogen gas at atmospheric or elevated pressure, room temperature to 60 °C.
- Outcome: Conversion of nitrile to methanamine functionality on the cyclopentyl ring.
Formation of Hydrochloride Salt
- Procedure: The free base amine is treated with hydrochloric acid in dioxane or methanol at ambient temperature.
- Duration: Stirring for 12–18 hours to ensure complete salt formation.
- Isolation: Concentration under reduced pressure followed by precipitation or crystallization of the hydrochloride salt.
- Advantages: Improves compound stability, handling, and solubility for downstream applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Purification Method | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Reduction of cyclopentanone | H2, Pd/C or Borane-THF | Room temp to 60 °C, H2 atm | None or silica gel chromatography | High yield, formation of cyclopentylamine |
| 2 | Coupling with 2,4-difluorobenzonitrile or aryl halide | Pd2(dba)3, XantPhos, t-BuONa, toluene | 90–110 °C, 12 h, N2 atmosphere | Prep-HPLC or silica gel chromatography | Moderate to high yield |
| 3 | Nitrile reduction (if nitrile intermediate used) | H2, Pd/C or Raney Ni | Room temp to 60 °C, H2 atm | None or chromatography | High yield conversion to amine |
| 4 | Salt formation | HCl in dioxane or methanol | 20 °C, 12–18 h | Crystallization or precipitation | High purity hydrochloride salt |
Research Findings and Optimization Insights
- Catalyst Selection: Pd2(dba)3 with XantPhos ligand provides efficient amination coupling with good selectivity and yield.
- Reaction Atmosphere: Nitrogen atmosphere prevents oxidation and side reactions during coupling steps.
- Temperature Control: Maintaining 90–110 °C during coupling ensures complete reaction without decomposition.
- Purification: Silica gel chromatography followed by prep-HPLC yields >95% pure product, critical for pharmaceutical applications.
- Salt Formation: Use of HCl in dioxane is preferred for clean salt precipitation and improved stability.
- Industrial Adaptation: Continuous flow reactors and green chemistry principles are employed to optimize scale-up, reduce waste, and improve reproducibility.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence of cyclopentyl, amine, and difluorophenyl groups.
- Mass Spectrometry: High-resolution MS verifies molecular weight (C12H15F2N, 211.25 g/mol).
- FTIR: Characteristic amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1250 cm⁻¹).
- Purity Assessment: HPLC with UV detection confirms purity ≥95% post-purification.
Q & A
Q. What are the optimal synthetic routes for Cyclopentyl(2,4-difluorophenyl)methanamine Hydrochloride?
The synthesis often involves reductive amination or hydrolysis of nitriles followed by HCl salt formation. For example, analogs like [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine are synthesized via refluxing intermediates with hydrochloric acid in methanol/water (≥90% yield) . Key steps include temperature control (e.g., reflux at 65–80°C), stoichiometric HCl addition, and purification via recrystallization. Reaction monitoring using TLC or HPLC is critical to ensure purity ≥95% .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm structural integrity (e.g., cyclopentyl proton shifts at δ 1.5–2.5 ppm, aromatic fluorine coupling in -NMR).
- Mass Spectrometry : Exact mass (e.g., 193.0102 for related difluorophenyl analogs) to verify molecular formula .
- HPLC-PDA : Assess purity (>95%) and detect impurities.
- X-ray Crystallography : Resolve stereochemistry for chiral centers, as seen in enantiomerically pure analogs like (S)-1-(2,4-difluorophenyl)ethanamine hydrochloride .
Q. What safety protocols should be followed during handling?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers at RT, away from moisture (hydrolysis risk) .
- Toxicity data are limited; treat as a potential irritant based on structurally similar amines (e.g., Cyclopropylformamidine hydrochloride requires hazard mitigation for respiratory and dermal exposure) .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis?
Chiral resolution methods include:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation steps for enantioselective amine formation .
- Salt Formation with Chiral Acids : Resolve racemates via diastereomeric salt crystallization (e.g., tartaric acid derivatives) .
Q. What pharmacological targets are plausible for this compound?
Structural analogs (e.g., cyclopropane-containing ALK inhibitors) suggest potential kinase inhibition. Design experiments to:
- Screen against kinase panels (e.g., ALK, EGFR) using enzymatic assays.
- Evaluate cytotoxicity in cancer cell lines (e.g., H2228 for ALK-driven models) .
- Compare activity with derivatives like (4-chlorophenyl)(cyclopentyl)methanamine to establish structure-activity relationships (SAR) .
Q. How to address contradictions in reported bioactivity data?
- Reproduce Experiments : Standardize assay conditions (e.g., ATP concentration, incubation time).
- Validate Purity : Impurities >5% can skew results; re-test batches with HPLC-MS.
- Control for Stereochemistry : Enantiomers may exhibit divergent activities (e.g., (S)- vs. (R)-isomers) .
Q. What strategies improve stability during long-term storage?
- Lyophilization : Convert to freebase form if hydrochloride salts degrade in humid conditions.
- Inert Atmosphere Storage : Use argon-filled vials to prevent oxidation.
- Stability-Indicating Assays : Monitor degradation via HPLC at 0, 3, and 6 months .
Q. How to design SAR studies for analogs with modified substituents?
- Core Modifications : Replace cyclopentyl with cyclohexyl or thiophene (see cyclopentyl(quinolin-2-yl)methanamine ).
- Fluorine Substitution : Compare 2,4-difluoro with 3,4-difluoro or mono-fluoro phenyl groups .
- Amine Functionalization : Test secondary/tertiary amines vs. primary amines for solubility and target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
